2,5-Dinitrofluorobenzene 2,5-Dinitrofluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14070262
InChI: InChI=1S/C6H3FN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H
SMILES:
Molecular Formula: C6H3FN2O4
Molecular Weight: 186.10 g/mol

2,5-Dinitrofluorobenzene

CAS No.:

Cat. No.: VC14070262

Molecular Formula: C6H3FN2O4

Molecular Weight: 186.10 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dinitrofluorobenzene -

Specification

Molecular Formula C6H3FN2O4
Molecular Weight 186.10 g/mol
IUPAC Name 2-fluoro-1,4-dinitrobenzene
Standard InChI InChI=1S/C6H3FN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H
Standard InChI Key CHZJIRIVXKVUCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,5-Dinitrofluorobenzene belongs to the family of nitroaromatic compounds, characterized by electron-withdrawing nitro (-NO₂) and fluorine (-F) groups. The fluorine atom occupies the 2-position, while nitro groups are at the 1 and 4 positions (relative numbering), creating a meta-substitution pattern. This arrangement significantly influences the compound’s electronic structure and reactivity.

Table 1: Molecular Properties of 2,5-Dinitrofluorobenzene

PropertyValue
Molecular FormulaC₆H₃FN₂O₄
Molecular Weight186.10 g/mol
IUPAC Name2-Fluoro-1,4-dinitrobenzene
SMILESC1=CC(=C(C=C1N+[O-])F)N+[O-]
InChI KeyCHZJIRIVXKVUCJ-UHFFFAOYSA-N
PubChem CID12066767

The electron-withdrawing nature of the nitro and fluorine groups reduces electron density on the benzene ring, making the compound susceptible to nucleophilic aromatic substitution (NAS) reactions at specific positions .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for 2,5-dinitrofluorobenzene are sparsely documented, methods analogous to those for 2,4-dinitrofluorobenzene provide a foundational framework. A plausible route involves:

Table 2: Comparison of Synthesis Conditions for Dinitrofluorobenzene Isomers

Parameter2,4-Dinitrofluorobenzene Inferred for 2,5-Isomer
Starting Material1,3-Dinitrobenzene1,4-Dinitrobenzene
Fluorinating AgentF₂ gas in CH₃CNKF or HF
Temperature70°C50–80°C (estimated)
Yield89%<70% (hypothetical)

Microreactor systems, as described for the 2,4-isomer, could enhance yield and safety by optimizing residence time and temperature .

Physicochemical Properties

Thermal and Solubility Data

While explicit data for 2,5-dinitrofluorobenzene are unavailable, extrapolations from its 2,4-isomer and related nitroaromatics suggest:

  • Melting Point: ~30–40°C (lower than 2,4-isomer due to reduced symmetry).

  • Boiling Point: ~175–180°C at 25 mmHg .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water.

Nuclear Magnetic Resonance (NMR)

A full multinuclear NMR analysis of 2,4-dinitrofluorobenzene provides insights into potential spectral patterns for the 2,5-isomer:

  • ¹H NMR: Aromatic protons adjacent to nitro groups exhibit deshielding (δ ~8.5–9.0 ppm).

  • ¹³C NMR: Carbons bonded to nitro groups resonate at δ ~145–155 ppm.

  • ¹⁹F NMR: Fluorine chemical shifts typically appear at δ ~-110 to -120 ppm .

UV-Vis Spectroscopy

The UV spectrum of 2,4-dinitrofluorobenzene shows strong absorption at λ_max ≈ 260 nm , attributed to π→π* transitions. The 2,5-isomer likely exhibits similar behavior with minor shifts due to altered conjugation.

Reactivity and Applications

Chemical Reactivity

The fluorine atom’s high electronegativity and the nitro groups’ electron-withdrawing effects direct reactivity toward:

  • Nucleophilic Aromatic Substitution (NAS): Replacement of fluorine with amines, thiols, or alkoxides.

  • Electrophilic Substitution: Limited due to deactivated ring; possible under strong conditions (e.g., sulfonation).

Industrial and Research Applications

  • Proteomics: Analogous to 2,4-dinitrofluorobenzene (Sanger reagent), it could label N-terminal amino acids.

  • Energetic Materials: Nitro groups contribute to explosive properties, though stability concerns may limit use.

  • Agrochemicals: Potential intermediate in herbicide/pesticide synthesis.

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